methyl 2-[(4-hydroxyphenyl)carbonyl]benzoate
CAS No.:
Cat. No.: VC13812476
Molecular Formula: C15H16O4
Molecular Weight: 260.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H16O4 |
|---|---|
| Molecular Weight | 260.28 g/mol |
| IUPAC Name | (4-hydroxy-2,4-dimethoxycyclohexa-1,5-dien-1-yl)-phenylmethanone |
| Standard InChI | InChI=1S/C15H16O4/c1-18-13-10-15(17,19-2)9-8-12(13)14(16)11-6-4-3-5-7-11/h3-9,17H,10H2,1-2H3 |
| Standard InChI Key | AZXOQRSOWDOQJS-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(C1)(O)OC)C(=O)C2=CC=CC=C2 |
| Canonical SMILES | COC1=C(C=CC(C1)(O)OC)C(=O)C2=CC=CC=C2 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
Methyl 2-[(4-hydroxyphenyl)carbonyl]benzoate (IUPAC: methyl 2-(4-hydroxybenzoyl)benzoate) features a benzoyl group (-C6H4CO-) linked to the second position of a methyl benzoate moiety, with a hydroxyl substituent at the para position of the pendant phenyl ring. Its molecular formula is C15H12O4, yielding a molecular weight of 256.25 g/mol . The compound’s structure is defined by:
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A methyl ester at the carboxyl group of the benzoic acid derivative.
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A carbonyl bridge connecting the benzoate ring to the 4-hydroxyphenyl group.
Table 1: Structural Comparison with Analogous Compounds
Spectroscopic Characterization
While direct spectroscopic data for methyl 2-[(4-hydroxyphenyl)carbonyl]benzoate are unavailable, inferences can be drawn from related structures:
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IR Spectroscopy: Expected peaks include ~1700 cm⁻¹ (ester C=O stretch), ~1650 cm⁻¹ (benzoyl C=O), and ~3200–3500 cm⁻¹ (phenolic -OH) .
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NMR: The ¹H NMR spectrum would display a singlet for the methyl ester (~δ 3.8–4.0 ppm), aromatic protons split by substituents (~δ 6.8–8.2 ppm), and a broad peak for the phenolic -OH (~δ 9.5–10.5 ppm) .
Synthesis and Production
Key Synthetic Routes
The compound’s synthesis likely involves cross-coupling reactions analogous to those described for methyl 2-(4-methylphenyl)benzoate . A proposed pathway includes:
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Sulfonation: Reacting methyl 2-hydroxybenzoate with a sulfonating agent (e.g., perfluorobutanesulfonyl chloride) to form a sulfonate ester intermediate.
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Palladium-Catalyzed Coupling: Treating the intermediate with a 4-hydroxyphenylzinc bromide reagent in the presence of Pd(0)/triphenylphosphine catalysts .
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Workup: Isolation via phase separation, drying, and vacuum evaporation .
Table 2: Representative Reaction Conditions from Patent Literature
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Sulfonate Formation | Perfluorobutanesulfonyl chloride, THF, 40°C | 98 |
| Cross-Coupling | PdCl2, PPh3, p-tolylzinc bromide, THF, reflux | 79–91 |
| Purification | Dichloromethane/water extraction | >95 |
Challenges and Optimization
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Catalyst Selection: Nickel or palladium complexes with phosphine ligands (e.g., PPh3) enhance reaction efficiency but require inert atmospheres .
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Side Reactions: Competing arylations or over-reduction may occur, necessitating precise stoichiometry and temperature control .
Physical and Chemical Properties
Solubility and Stability
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Solubility: Predicted to be soluble in polar aprotic solvents (e.g., THF, DMSO) and insoluble in water due to the hydrophobic aromatic backbone .
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Stability: Susceptible to hydrolysis under acidic or basic conditions, releasing 2-(4-hydroxybenzoyl)benzoic acid and methanol .
Thermal Behavior
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Melting Point: Analogous compounds exhibit melting points between 116–125°C , suggesting a similar range for this derivative.
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Thermogravimetric Analysis (TGA): Expected decomposition above 250°C, with mass loss corresponding to ester cleavage and aromatic ring degradation .
Applications and Research Findings
Pharmaceutical Intermediate
Though direct pharmacological data are lacking, structurally similar benzoates serve as intermediates in nonsteroidal anti-inflammatory drugs (NSAIDs) . The 4-hydroxyphenyl moiety may confer antioxidant or estrogen-mimetic activity, warranting further study.
Material Science Applications
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